molecular formula C8H4BrF2NO3 B1413101 2',4'-Difluoro-5'-nitrophenacyl bromide CAS No. 1803809-39-3

2',4'-Difluoro-5'-nitrophenacyl bromide

Cat. No. B1413101
M. Wt: 280.02 g/mol
InChI Key: HPRPHUDMYSPJSG-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-5’-nitrophenacyl bromide , also known by synonyms such as ω-Bromo-4-nitroacetophenone and 4-Nitrophenacyl bromide , is a chemical compound with the molecular formula C8H6BrNO3 . It falls under the category of epoxide hydrolase inhibitors . This compound has been studied for its various properties and applications.


Molecular Structure Analysis

The molecular structure of 2’,4’-Difluoro-5’-nitrophenacyl bromide consists of a phenyl ring with two fluorine atoms (at positions 2’ and 4’) and a nitro group (at position 5’). The bromine atom is attached to the phenyl ring. The compound’s linear formula is O2NC6H4COCH2Br . The molecular weight is approximately 244.04 g/mol .


Chemical Reactions Analysis

2’,4’-Difluoro-5’-nitrophenacyl bromide can participate in various chemical reactions, including alkylation reactions. For instance, it has been used as an alkylating agent, binding to multiple isozymes of purified rat liver microsomal cytochrome P-450 . Further studies may reveal additional reactions and applications.


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 2’,4’-Difluoro-5’-nitrophenacyl bromide is reported to be in the range of 94-99°C .

Future Directions

: Sigma-Aldrich: 2-Bromo-4′-nitroacetophenone : Sigma-Aldrich: 2,4-Difluoro-5-nitrophenylboronic acid : Thermo Scientific Chemicals: 2-Bromo-4’-nitroacetophenone

properties

IUPAC Name

2-bromo-1-(2,4-difluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRPHUDMYSPJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-5'-nitrophenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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